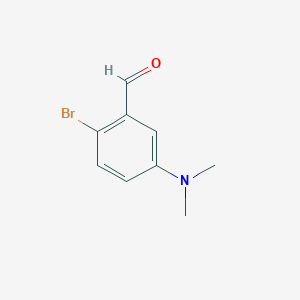

2-Bromo-5-(dimethylamino)benzaldehyde

Description

2-Bromo-5-(dimethylamino)benzaldehyde (CAS: 22721-18-2) is an aromatic aldehyde featuring a bromine atom at the ortho-position and a dimethylamino group (-N(CH₃)₂) at the para-position relative to the aldehyde functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of Schiff bases, pharmaceuticals, and coordination complexes. Its electron-donating dimethylamino group enhances reactivity in electrophilic substitutions, while the bromine atom facilitates cross-coupling reactions, such as Suzuki or Sonogashira couplings .

Properties

CAS No. |

828916-47-8 |

|---|---|

Molecular Formula |

C9H10BrNO |

Molecular Weight |

228.09 g/mol |

IUPAC Name |

2-bromo-5-(dimethylamino)benzaldehyde |

InChI |

InChI=1S/C9H10BrNO/c1-11(2)8-3-4-9(10)7(5-8)6-12/h3-6H,1-2H3 |

InChI Key |

GWQSBLOOKPOMIM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(dimethylamino)benzaldehyde typically involves the bromination of 5-(dimethylamino)benzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 2-Bromo-5-(dimethylamino)benzaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(dimethylamino)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

Oxidation: 2-Bromo-5-(dimethylamino)benzoic acid.

Reduction: 2-Bromo-5-(dimethylamino)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-(dimethylamino)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(dimethylamino)benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom and the aldehyde group. The dimethylamino group can influence the reactivity and selectivity of the compound by donating electron density to the aromatic ring, thus affecting the overall reaction pathway .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility: The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to hydroxy or oxazolyl derivatives, which exhibit lower solubility due to hydrogen bonding or rigid heterocycles .

- Acidity/Basicity: The dimethylamino group (pKa ~5-6) imparts weak basicity, whereas the hydroxy analog (pKa ~10) is more acidic. This difference influences their behavior in pH-dependent reactions .

Research Findings and Key Differences

Substituent Position Effects: The position of bromine and dimethylamino groups significantly impacts reactivity. For instance, 5-Bromo-2-(dimethylamino)benzaldehyde (Br at C5) may exhibit slower coupling reactions due to steric hindrance near the aldehyde group compared to the target compound .

Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) reduce electron density on the aromatic ring, slowing electrophilic substitutions but enhancing stability in radical reactions .

Heterocyclic Analogs: The oxazolyl group in 2-Bromo-5-(oxazol-2-yl)benzaldehyde introduces conjugation pathways, making it suitable for optoelectronic applications, unlike the dimethylamino analog .

Biological Activity

2-Bromo-5-(dimethylamino)benzaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 2-Bromo-5-(dimethylamino)benzaldehyde is CHBrN0, characterized by the presence of a bromine atom and a dimethylamino group attached to a benzaldehyde moiety. Its structure allows for various interactions with biological targets, making it a subject of interest in pharmacological research.

Research indicates that 2-Bromo-5-(dimethylamino)benzaldehyde may influence several biological pathways:

- Enzyme Modulation : The compound has shown potential in modulating enzyme activities, which could impact metabolic processes and cellular signaling pathways.

- Receptor Interaction : It may interact with specific receptors, influencing physiological responses. Understanding these interactions can elucidate its therapeutic potential.

Anticancer Properties

Several studies have investigated the anticancer effects of 2-Bromo-5-(dimethylamino)benzaldehyde. For instance, it has been evaluated for its cytotoxicity against various cancer cell lines.

These findings suggest that the compound possesses significant cytotoxic activity, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

A study conducted by Roy et al. highlighted the cytotoxic effects of 2-Bromo-5-(dimethylamino)benzaldehyde on MCF-7 breast cancer cells, revealing an IC value of 34.3 µM. The study emphasized the compound's ability to induce apoptosis in cancer cells through caspase activation. -

Antimicrobial Efficacy :

Another investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could inhibit bacterial growth effectively, suggesting its potential use as an antimicrobial agent.

Safety and Toxicity

While exploring the biological activities, it is crucial to consider safety profiles. Preliminary toxicity assessments have shown that 2-Bromo-5-(dimethylamino)benzaldehyde exhibits moderate toxicity levels, necessitating further studies to establish safe dosage ranges for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.